Cas no 892767-38-3 (1-(2,5-dimethoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

1-(2,5-dimethoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,5-dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- SR-01000013504-1
- AKOS001914415
- SR-01000013504
- 1-(2,5-dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- F1603-0503
- 892767-38-3
- AB00686227-01
- 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- CCG-166688
- 1-(2,5-dimethoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
-
- Inchi: 1S/C17H15N7O3/c1-25-11-3-4-13(26-2)12(9-11)24-15(18)14(21-23-24)17-20-16(22-27-17)10-5-7-19-8-6-10/h3-9H,18H2,1-2H3
- InChI Key: MVWROGJKXIRDPH-UHFFFAOYSA-N
- SMILES: N1C(C2ON=C(C3=CC=NC=C3)N=2)=C(N)N(C2=CC(OC)=CC=C2OC)N=1
Computed Properties
- Exact Mass: 365.12363737g/mol
- Monoisotopic Mass: 365.12363737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 127Ų
1-(2,5-dimethoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1603-0503-10mg |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-20mg |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-50mg |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-1mg |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-75mg |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-5μmol |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-5mg |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-20μmol |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-15mg |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1603-0503-2μmol |
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-38-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
1-(2,5-dimethoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Related Literature
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on 1-(2,5-dimethoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
Introduction to Compound with CAS No. 892767-38-3 and Its Applications in Modern Medicinal Chemistry
Compound with the CAS number 892767-38-3 is a highly intriguing molecule that has garnered significant attention in the field of medicinal chemistry. This compound, formally known as 1-(2,5-dimethoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine, represents a sophisticated blend of heterocyclic structures that are widely recognized for their potential biological activities. The molecular architecture of this compound incorporates several key pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and development.
The presence of multiple heterocyclic rings, including a 1,2,4-oxadiazole and a 1H-1,2,3-triazole, contributes to the unique chemical and biological properties of this molecule. These heterocycles are well-documented for their ability to interact with various biological targets, making them valuable in the design of therapeutic agents. Specifically, the 1,2,4-oxadiazole ring is known for its role in antimicrobial and anti-inflammatory applications, while the 1H-1,2,3-triazole moiety is often associated with kinase inhibition and other enzyme-targeting activities.
In recent years, there has been a growing interest in the development of multitargeted drugs that can simultaneously interact with multiple biological pathways. The compound 892767-38-3 exhibits such multitargeting capabilities due to its complex structural features. This characteristic is particularly relevant in the context of modern drug design, where targeting multiple disease pathways has been shown to enhance therapeutic efficacy and reduce the likelihood of resistance development.
The phenolic groups present in the 2,5-dimethoxyphenyl moiety are another critical feature of this compound. These groups not only contribute to its solubility and bioavailability but also play a crucial role in its interactions with biological targets. Phenolic compounds are well-known for their antioxidant properties and have been extensively studied for their potential in treating various diseases, including neurodegenerative disorders and cardiovascular conditions.
The pyridinyl group at the 3-position of the oxadiazole ring adds another layer of complexity to the molecular structure of 892767-38-3. Pyridine derivatives are widely used in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. In particular, pyridine-based compounds have shown promise in the treatment of central nervous system disorders, infectious diseases, and cancer.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 892767-38-3. Through molecular docking studies and computational modeling, scientists have been able to identify potential binding sites on biological targets and optimize the compound's structure for improved efficacy. These computational approaches have significantly accelerated the drug discovery process and have allowed for the rapid screening of large libraries of compounds.
In vitro studies have demonstrated that 892767-38-3 exhibits promising activity against various biological targets. For instance, preliminary experiments have shown that this compound can inhibit the activity of kinases involved in cancer cell proliferation. Additionally, it has demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models. These findings suggest that this compound may have therapeutic potential in treating cancer and inflammatory diseases.
The synthesis of complex molecules like 892767-38-3 requires meticulous planning and expertise in organic synthesis. The multi-step synthetic route involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such intricate molecules with greater efficiency and precision. Techniques such as transition metal-catalyzed reactions and flow chemistry have significantly improved the scalability of complex synthetic processes.
The pharmacokinetic properties of a drug are critical factors that determine its clinical efficacy. The structural features of 892767-38-3, including its heterocyclic rings and functional groups, influence its absorption, distribution, metabolism, excretion (ADME) profile. Understanding these properties is essential for optimizing drug delivery systems and ensuring that the compound reaches its target site at effective concentrations.
Ongoing research efforts are focused on further exploring the therapeutic potential of 892767-38-3. Clinical trials are being planned to evaluate its safety and efficacy in human subjects. These trials will provide valuable insights into its potential as a therapeutic agent and will help determine its place in future medical treatments.
The development of novel drugs is a complex process that involves collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 892767-38-3, with its unique structural features and promising biological activities, represents an excellent example of how interdisciplinary research can lead to innovative therapeutic solutions.
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